![molecular formula C21H15N3O4 B11709769 N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamid ist eine komplexe organische Verbindung, die zur Klasse der Benzoxazolderivate gehört. Diese Verbindung ist durch das Vorhandensein eines Benzoxazolrings gekennzeichnet, der mit einer Benzamid-Einheit verschmolzen ist, die weiter mit einer Nitrogruppe und einer Methylphenylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamid umfasst typischerweise die folgenden Schritte:
Bildung des Benzoxazolrings: Der Benzoxazolring kann durch Cyclisierung von o-Aminophenol mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen synthetisiert werden.
Substitutionsreaktionen:
Nitrierung: Die Nitrogruppe wird durch Nitrierungsreaktionen unter Verwendung von Salpetersäure und Schwefelsäure als Nitrierungsmittel eingeführt.
Amidierung: Der letzte Schritt beinhaltet die Bildung der Benzamid-Einheit durch Amidierungsreaktionen unter Verwendung geeigneter Amine und Acylierungsmittel.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamid kann kontinuierliche Fließprozesse umfassen, um die Effizienz und Ausbeute zu verbessern. Mikroreaktorsysteme können eingesetzt werden, um die Reaktionsbedingungen, wie Temperatur, Druck und Reaktantenkonzentrationen, zu optimieren und so hohe Selektivitäten und Umsätze zu erzielen .
Chemische Reaktionsanalyse
Reaktionstypen
N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung starker Oxidationsmittel oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart von Katalysatoren in eine Aminogruppe umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten und zur Bildung verschiedener substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO₄), Chromtrioxid (CrO₃)
Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C), Natriumborhydrid (NaBH₄)
Substitution: Halogenierungsmittel (z. B. Brom), Nucleophile (z. B. Amine, Thiole)
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Nitrobenzoxazoloxiden
Reduktion: Bildung von aminosubstituierten Benzoxazolderivaten
Substitution: Bildung verschiedener substituierter Benzoxazolderivate
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und krebshemmende Eigenschaften.
Medizin: Wird aufgrund seiner bioaktiven Eigenschaften als potenzieller Therapeutikum für verschiedene Krankheiten untersucht.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann ihre Wirkung ausüben, indem:
Bindung an Enzyme: Hemmung oder Aktivierung von Enzymen, die an wichtigen biochemischen Wegen beteiligt sind.
Interaktion mit Rezeptoren: Modulation der Rezeptoraktivität, um zelluläre Signalprozesse zu beeinflussen.
Störung von Zellfunktionen: Beeinflussung von Zellprozessen wie DNA-Replikation, Proteinsynthese und Zellteilung.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of nitrobenzoxazole oxides
Reduction: Formation of amino-substituted benzoxazole derivatives
Substitution: Formation of various substituted benzoxazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Eigenschaften
Molekularformel |
C21H15N3O4 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c1-13-2-4-15(5-3-13)21-23-18-12-16(8-11-19(18)28-21)22-20(25)14-6-9-17(10-7-14)24(26)27/h2-12H,1H3,(H,22,25) |
InChI-Schlüssel |
YSPITFYZJDJPNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


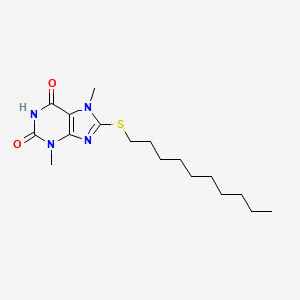
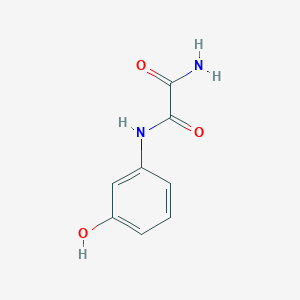
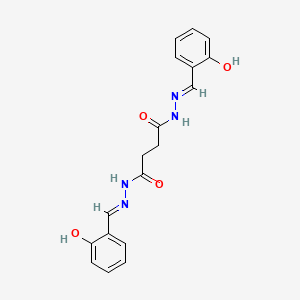
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)


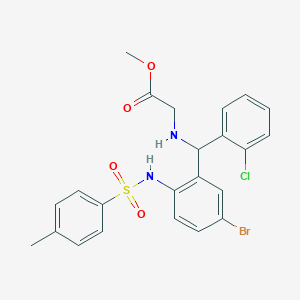
![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

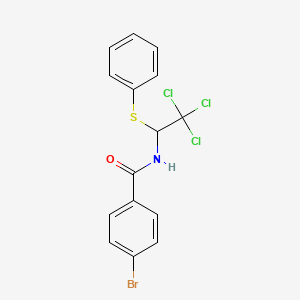


![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

